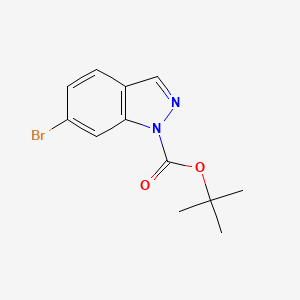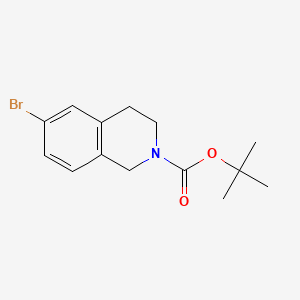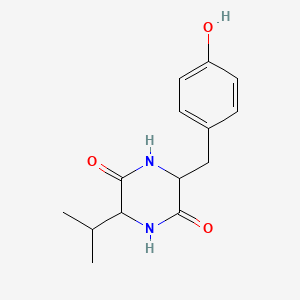
Cyclo(Tyr-Val)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(Tyr-Val), also known as cyclo(tyrosyl-valyl), is a cyclic dipeptide composed of the amino acids tyrosine and valine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that exhibit a wide range of biological activities. Cyclo(Tyr-Val) is of particular interest due to its potential therapeutic applications and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclo(Tyr-Val) can be synthesized through several methods, including direct cyclization of linear dipeptides and cyclization of protected dipeptide precursors. One common method involves the use of orthogonally protected linear precursors, which undergo cyclization through activation of the C-terminal carbonyl group using potent reagents in organic solvents . Alternatively, direct aminolysis between the N-terminal amino group and the C-terminal thioester in an aqueous/organic mixed solution can achieve efficient head-to-tail cyclization .
Industrial Production Methods: Industrial production of cyclo(Tyr-Val) typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification processes to ensure the efficient production of high-purity cyclic dipeptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Cyclo(Tyr-Val) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Cyclo(Tyr-Val) can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols, which can react with the cyclic dipeptide under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclo(Tyr-Val) can lead to the formation of hydroxylated or quinone derivatives, while reduction can yield reduced forms of the cyclic dipeptide.
Aplicaciones Científicas De Investigación
Cyclo(Tyr-Val) has a wide range of scientific research applications, including:
Chemistry: Cyclo(Tyr-Val) is used as a model compound in studies of peptide cyclization and conformational analysis. Its unique structure makes it a valuable tool for understanding the principles of cyclic peptide chemistry.
Biology: In biological research, cyclo(Tyr-Val) is studied for its role in quorum sensing and its potential as a signaling molecule.
Medicine: Cyclo(Tyr-Val) exhibits potential therapeutic properties, including antimicrobial, antifungal, and cytotoxic effects.
Industry: In the industrial sector, cyclo(Tyr-Val) is explored for its applications in biotechnology and pharmaceuticals. Its stability and bioactivity make it a promising candidate for drug development and other industrial applications.
Mecanismo De Acción
Cyclo(Tyr-Val) can be compared with other similar cyclic dipeptides, such as cyclo(Pro-Phe), cyclo(Pro-Tyr), and cyclo(Pro-Val). These compounds share similar structural features but exhibit distinct biological activities and chemical properties . For instance, cyclo(Pro-Phe) and cyclo(Pro-Tyr) are known to mediate quorum sensing in bacteria, while cyclo(Pro-Val) has been studied for its antimicrobial properties . The uniqueness of cyclo(Tyr-Val) lies in its specific interactions with molecular targets and its potential therapeutic applications.
Comparación Con Compuestos Similares
- Cyclo(Pro-Phe)
- Cyclo(Pro-Tyr)
- Cyclo(Pro-Val)
- Cyclo(Tyr-Leu)
- Cyclo(Tyr-Ile)
Propiedades
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVFSHGYANGRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347359 |
Source


|
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21754-25-6 |
Source


|
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
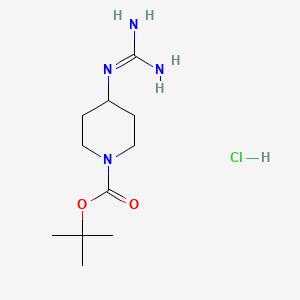
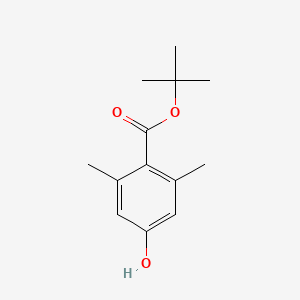
![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)
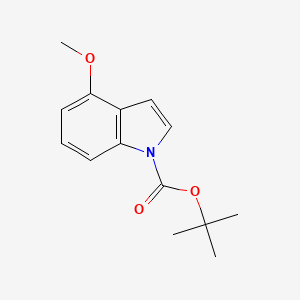
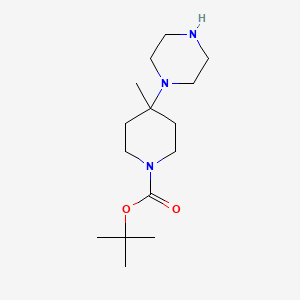
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
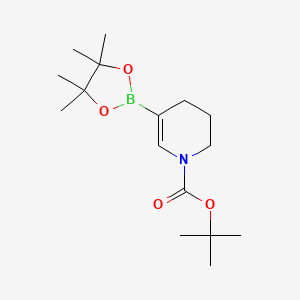

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
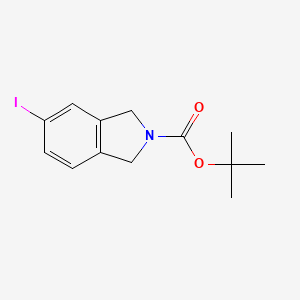
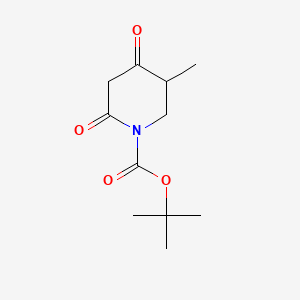
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)
